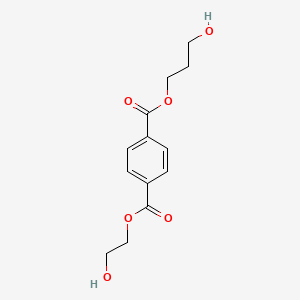
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylate, featuring hydroxyethyl and hydroxypropyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-hydroxyethanol and 3-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate depends on its specific application. In polymerization reactions, the hydroxyethyl and hydroxypropyl groups can react with other monomers to form long polymer chains. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate: Similar structure but with two hydroxypropyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Bis(hydroxyethyl) terephthalate: Contains two hydroxyethyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Uniqueness
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which can impart different chemical and physical properties compared to compounds with two identical hydroxyalkyl groups.
Propriétés
Numéro CAS |
807624-85-7 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
4-O-(2-hydroxyethyl) 1-O-(3-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c14-6-1-8-18-12(16)10-2-4-11(5-3-10)13(17)19-9-7-15/h2-5,14-15H,1,6-9H2 |
Clé InChI |
AFEOMLOKHFGVNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCO)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
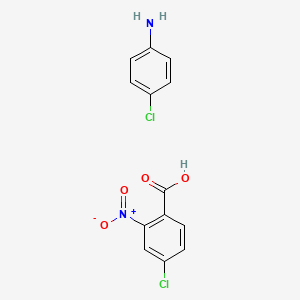
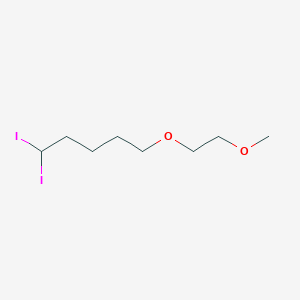
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
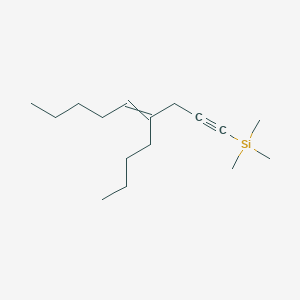
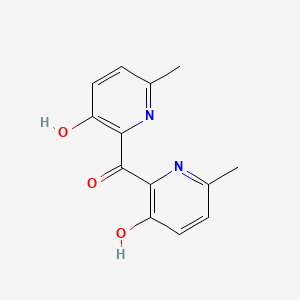
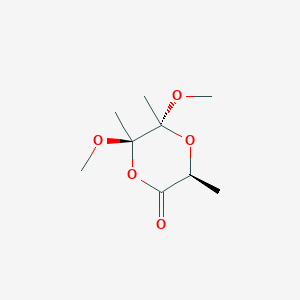
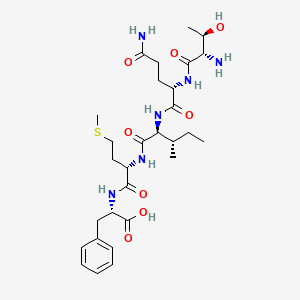
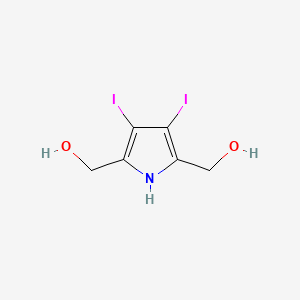
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)


